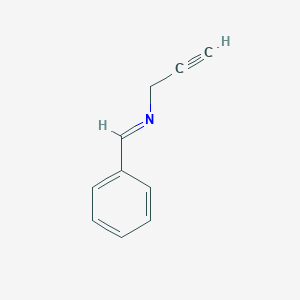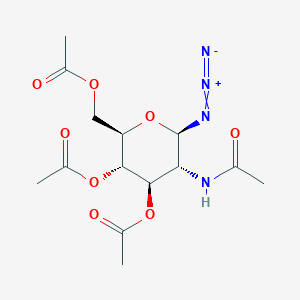
5,6-Dinitro-1,3-benzodioxol
Descripción general
Descripción
5,6-Dinitro-1,3-benzodioxole: is an organic compound with the molecular formula C7H4N2O6 and a molecular weight of 212.12 g/mol . It is characterized by the presence of two nitro groups (-NO2) attached to a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is known for its pale-yellow to yellow-brown solid form .
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dinitro-1,3-benzodioxole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, derivatives of 5,6-Dinitro-1,3-benzodioxole are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory properties .
Industry: In the industrial sector, 5,6-Dinitro-1,3-benzodioxole is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
Target of Action
The primary target of 5,6-Dinitro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .
Mode of Action
5,6-Dinitro-1,3-benzodioxole acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses and promoting root growth in plants . The compound’s interaction with TIR1 triggers a series of biochemical reactions that lead to changes in gene expression and cellular processes .
Biochemical Pathways
The interaction of 5,6-Dinitro-1,3-benzodioxole with TIR1 affects the auxin signaling pathway . This pathway is responsible for various plant growth and development processes, including cell elongation, division, and differentiation . The compound enhances the transcriptional activity of the auxin response reporter, leading to the down-regulation of root growth-inhibiting genes .
Pharmacokinetics
Its molecular weight (21212) and solid physical form suggest that it may have good bioavailability
Result of Action
The action of 5,6-Dinitro-1,3-benzodioxole results in a significant promotion of root growth in plants . By enhancing auxin signaling, it stimulates root development and helps plants establish a robust root system . This can potentially improve plant survival and productivity, especially under stress conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dinitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:
1,3-Benzodioxole+2HNO3→5,6-Dinitro-1,3-benzodioxole+2H2O
Industrial Production Methods: In an industrial setting, the production of 5,6-Dinitro-1,3-benzodioxole may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dinitro-1,3-benzodioxole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 5,6-Diamino-1,3-benzodioxole.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 1,2-Dinitro-4,5-methylenedioxybenzene
- 1,2-Methylenedioxy-4,5-dinitrobenzene
- 5,6-Dinitro-2H-1,3-benzodioxole
Uniqueness: 5,6-Dinitro-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. The presence of nitro groups at the 5 and 6 positions enhances its reactivity and potential for forming various derivatives .
Propiedades
IUPAC Name |
5,6-dinitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKXKBQUBETST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)





![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)


